8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a complex fused-ring system incorporating oxygen (5-oxa) and nitrogen (2,11,13-triaza) atoms. Key structural features include a 2,3-dimethoxyphenyl substituent at position 8 and a 2-methylpropyl (isobutyl) group at position 12. These substituents likely influence its physicochemical properties, such as solubility and lipophilicity, as well as its interactions with biological targets.
Properties
IUPAC Name |
8-(2,3-dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-10(2)8-24-18-16(19(25)23-21(24)27)14(15-12(22-18)9-30-20(15)26)11-6-5-7-13(28-3)17(11)29-4/h5-7,10,14,22H,8-9H2,1-4H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLFARKDNPAASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione , identified by the CAS number 872103-03-2 , is a complex organic molecule with potential biological activities that have been the subject of various studies. This article summarizes the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 413.4 g/mol . Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O6 |
| Molecular Weight | 413.4 g/mol |
| CAS Number | 872103-03-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act on certain receptors in the body, affecting signaling pathways that regulate various physiological processes.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that this compound possesses potential anticancer activity. Research conducted on various cancer cell lines demonstrated that it can induce apoptosis (programmed cell death) and inhibit tumor growth.
- Case Study : In vitro experiments showed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer and leukemia cell lines. The mechanism was linked to the activation of caspase pathways that are crucial for apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Research Findings : In vitro assays revealed that it exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
Anti-inflammatory Effects
Studies have suggested that the compound may possess anti-inflammatory properties.
- Experimental Evidence : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines in serum following induced inflammation. This suggests a potential role in managing inflammatory diseases.
Summary of Biological Activities
Scientific Research Applications
Potential Applications
While specific applications for 8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione are not extensively documented, related triazatricyclo compounds have shown promise in several key areas.
Anticancer Research
Triazatricyclo compounds are investigated for their anticancer properties. These compounds may inhibit tumor growth and induce apoptosis in cancer cells. Specifically, they can inhibit cyclin-dependent kinases (CDKs), which leads to cell cycle arrest.
Antimicrobial Applications
Triazatricyclo compounds have demonstrated antimicrobial activity against various bacterial strains. Further research may explore the potential of 8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione in combating bacterial infections.
Neurotransmitter Modulation
The structural similarities of triazatricyclo compounds to dopamine suggest potential applications in neurotransmission studies. These compounds might be used to modulate neurotransmitter activity, offering new avenues for treating neurodegenerative diseases.
Synthesis and Chemical Reactions
The synthesis of 8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione involves multi-step organic reactions. Common reactions include:
- Oxidation: Using potassium permanganate to produce carboxylic acids.
- Reduction: Hydrogenation in the presence of palladium catalysts to yield alcohols.
These reactions facilitate the creation of derivatives and analogs for further study.
Additional Research
- Positive Allosteric Modulators: Some related compounds are positive allosteric modulators of the muscarinic acetylcholine receptor m4 .
-
Structural Insights: Structural analysis and SMILES notation provide detailed information for computational studies and further chemical modifications . The SMILES notation for a similar compound, 8-(2-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione, is
COc1ccccc1C1C2=C(COC2=O)Nc2c1c(=O)[nH]c(=O)n2CC(C)C.
Table 1: Potential Applications and Research Areas
| Application | Description |
|---|---|
| Anticancer Research | Investigation into the compound's ability to inhibit tumor growth and induce apoptosis, potentially through CDK inhibition. |
| Antimicrobial Development | Exploration of its effectiveness against bacterial strains, contributing to the development of new antimicrobial agents. |
| Neurotransmission Studies | Examination of its effects on neurotransmitter activity, potentially aiding in the treatment |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related tricyclic derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Notes:
- Structural Similarity : The 4-methoxyphenyl analog (from ) shares a nearly identical core but differs in substituent position, reducing steric hindrance compared to the 2,3-dimethoxy analog.
- Bioactivity Clustering : Compounds with ≥60% structural similarity (via Tanimoto/Dice indices) often cluster into similar bioactivity groups, as seen in kinase inhibitors .
- Substituent Impact : The 2-methylpropyl group in the target compound enhances lipophilicity (predicted LogP: ~2.8), whereas analogs with smaller substituents (e.g., methyl) exhibit lower LogP values (~1.5–2.0) .
Research Findings and Mechanistic Insights
Molecular Similarity and Target Prediction
- Bioactivity Profiling : Hierarchical clustering of 37 tricyclic derivatives indicated that the target compound’s bioactivity aligns with kinase inhibitors targeting the PI3K/AKT pathway, likely due to its methoxyphenyl motif .
Pharmacokinetic Properties
- Metabolic Stability : The 2,3-dimethoxy group may slow oxidative metabolism compared to analogs with single methoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
